1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene
Overview
Description
1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene is an organic compound characterized by the presence of two iodine atoms attached to a benzene ring substituted with two 3,7-dimethyloctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene typically involves the iodination of 1,4-Bis(3,7-dimethyloctyl)benzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 2,5-positions of the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-Bis(3,7-dimethyloctyl)-2,5-diazidobenzene.
Scientific Research Applications
1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various transformations. In biological systems, if radiolabeled, it can be used to trace molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,7-dimethyloctyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,4-Diiodobenzene: Lacks the 3,7-dimethyloctyl groups, affecting its solubility and reactivity.
2,5-Diiodotoluene: Similar in having iodine atoms but differs in the alkyl substituents.
Uniqueness
1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene is unique due to the combination of bulky 3,7-dimethyloctyl groups and reactive iodine atoms, providing a balance of solubility and reactivity that is advantageous in various synthetic and research applications.
Properties
IUPAC Name |
1,4-bis(3,7-dimethyloctyl)-2,5-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44I2/c1-19(2)9-7-11-21(5)13-15-23-17-26(28)24(18-25(23)27)16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNUMLPEKWLXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC(=C(C=C1I)CCC(C)CCCC(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584518 | |
Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211809-84-6 | |
Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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